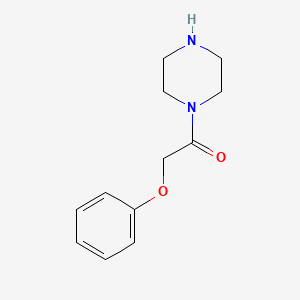
4-(2,2-Difluoroethoxy)-3-fluoroaniline
Overview
Description
“4-(2,2-Difluoroethoxy)-3-fluoroaniline” is a chemical compound with a molecular weight of 173.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “4-(2,2-Difluoroethoxy)-3-fluoroaniline” has been described in the literature . For instance, the synthesis of “d-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides” has been reported, which involves the use of difluoromethylation reagents .Molecular Structure Analysis
The InChI code for “4-(2,2-Difluoroethoxy)-3-fluoroaniline” is "1S/C8H9F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(2,2-Difluoroethoxy)-3-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 173.16 .Scientific Research Applications
Synthesis and Characterization of Fluorine-Substituted Polyanilines : Polyanilines substituted with fluorine, including those similar to 4-(2,2-Difluoroethoxy)-3-fluoroaniline, have been synthesized and characterized using spectroscopic techniques. These materials show potential in various applications due to their unique thermal properties and paramagnetic behavior when doped with iodine (Cihaner & Önal, 2001).
Chemical Synthesis and Characterization of Polyfluoroanilines : Further research into polyfluoroanilines, synthesized from fluorine-substituted aniline monomers, highlights their potential in various fields. These compounds exhibit unique properties, such as varying solubilities in organic solvents and distinct thermal behaviors (Kwon, Conklin, Makhinson, & Kaner, 1997).
Biodegradation of Fluoroanilines : Studies on the degradation of fluoroanilines, including 3-fluoroaniline and 4-fluoroaniline, by specific bacterial strains have been conducted. This research is crucial for understanding the environmental impact and potential bioremediation strategies for compounds related to 4-(2,2-Difluoroethoxy)-3-fluoroaniline (Zhao et al., 2019).
Low Dielectric Materials from Fluorinated Polybenzoxazines : The creation of fluorinated polybenzoxazines from fluorinated amines, like 4-fluoroaniline, has been researched. These materials have potential applications in electronics due to their low dielectric constants and high thermal stability (Parveen, Thirukumaran, & Sarojadevi, 2014).
Electrochemical Behavior and Polymerization of Fluoro-Substituted Anilines : The electrochemical properties of fluoro-substituted anilines have been extensively studied, which is relevant for the development of conductive polymers and other electrochemical applications (Cihaner & Önal, 2002).
Aerobic Degradation of Fluoroanilines in Mixed Culture Systems : Research on the aerobic degradation of fluoroanilines in mixed culture systems provides insights into the environmental fate and potential bioremediation of these compounds (Zhao et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYQOUBTCFXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
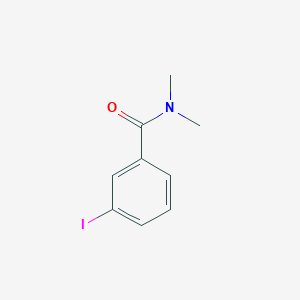
![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)

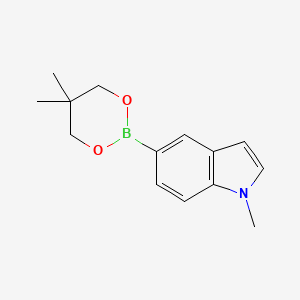


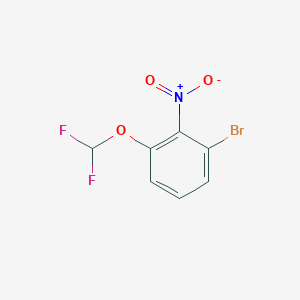
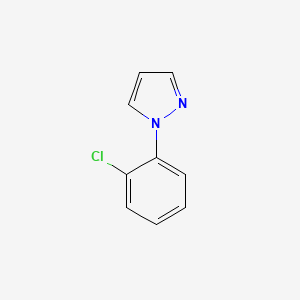
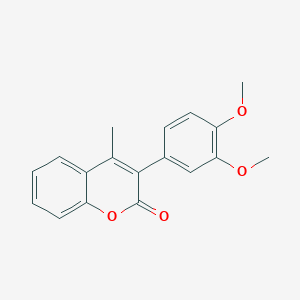
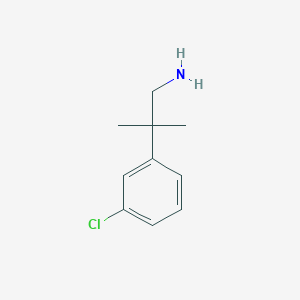
![5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one](/img/structure/B3043781.png)
